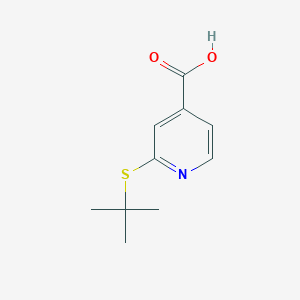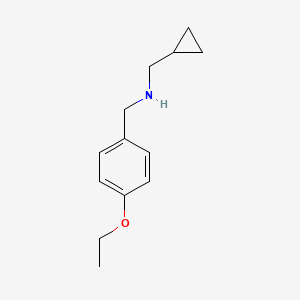
Cyclopropylmethyl-(4-ethoxybenzyl)amine
Overview
Description
Cyclopropylmethyl-(4-ethoxybenzyl)amine is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.
Chemical Reactions Analysis
Amines, including Cyclopropylmethyl-(4-ethoxybenzyl)amine, can undergo a variety of chemical reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They can engage in hydrogen bonding with water, making low molar mass amines quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .
Scientific Research Applications
Intramolecular Cyclopropanation and C-H Insertion Reactions
Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts, serving as precursors for metal carbenoids. These carbenoids are pivotal in cyclopropanation and C-H insertion reactions, leading to the synthesis of heterocycles and carbocycles with potential applications in developing pharmaceuticals and materials with unique properties. This approach offers an advantageous route to access variously substituted cyclopropyl-containing compounds, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction (Archambeau et al., 2015).
Antimicrobial Agents Synthesis
Cyclopropylmethyl-(4-ethoxybenzyl)amine derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds, including 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, showed potent antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Raju et al., 2010).
Organic Synthesis and Material Science
Cyclopropyl groups are instrumental in organic synthesis, facilitating the construction of molecules with complex architectures. For example, the synthesis of cyclopropyl amines and cyclopropanols via reactions with enamines and trimethylsilyl enol ethers demonstrates the versatility of cyclopropyl groups in generating compounds with potential applications in material science and organic chemistry (Kadikova et al., 2015).
Mechanism of Action
Target of Action
It’s known that the compound is involved in the formation of c(sp3)–c(sp3) bonds through nitrogen deletion of secondary amines .
Mode of Action
Cyclopropylmethyl-(4-ethoxybenzyl)amine interacts with its targets through a process known as nitrogen deletion. This process involves the removal of nitrogen from secondary amines, leading to the formation of C(sp3)–C(sp3) bonds . This method overcomes substrate requirements of other methods and tolerates a range of secondary amine substrates .
properties
IUPAC Name |
1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQJCVSMCRUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl-(4-ethoxybenzyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

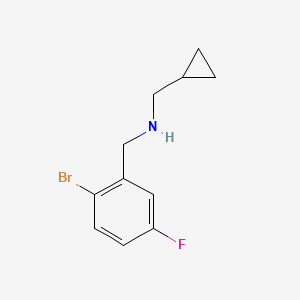

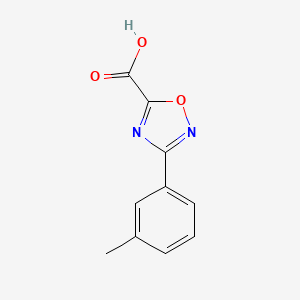

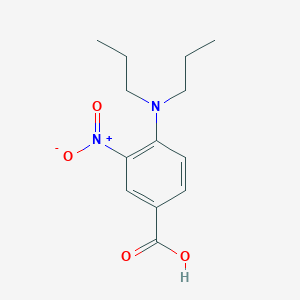
![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)
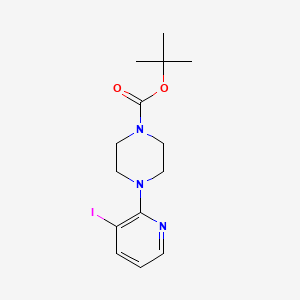

![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
